molecular formula C10H18O3 B12652005 (Tetrahydro-2-furyl)methyl isovalerate CAS No. 93805-21-1

(Tetrahydro-2-furyl)methyl isovalerate

Cat. No.: B12652005
CAS No.: 93805-21-1
M. Wt: 186.25 g/mol
InChI Key: JBXNPSNIQOJUOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2-furyl)methyl isovalerate typically involves the esterification of 3-methylbutyric acid with (tetrahydrofuran)-2-yl methanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2-furyl)methyl isovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Tetrahydro-2-furyl)methyl isovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Tetrahydro-2-furyl)methyl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The tetrahydrofuran ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbutyric acid [(tetrahydrofuran)-2-yl]methyl ester
  • Butanoic acid, 3-methyl-, (tetrahydro-2-furanyl)methyl ester

Uniqueness

(Tetrahydro-2-furyl)methyl isovalerate is unique due to its specific combination of a tetrahydrofuran ring and an isovalerate ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

93805-21-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-methylbutanoate

InChI

InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3

InChI Key

JBXNPSNIQOJUOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1CCCO1

Origin of Product

United States

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